1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide
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Overview
Description
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of sulfonyl piperidine derivatives This compound is characterized by the presence of a sulfonyl group attached to a piperidine ring, which is further substituted with dimethylphenyl and methylphenyl groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors such as 1,2-diamines and sulfonium salts.
Introduction of the Sulfonyl Group: The sulfonyl group is introduced through sulfonylation reactions, where a sulfonyl chloride reacts with the piperidine derivative under basic conditions.
Substitution with Dimethylphenyl and Methylphenyl Groups: The final step involves the substitution of the piperidine ring with dimethylphenyl and methylphenyl groups through nucleophilic substitution reactions.
Industrial Production Methods
Industrial production methods for this compound may involve optimization of the above synthetic routes to achieve higher yields and purity. This can include the use of advanced catalytic systems, continuous flow reactors, and purification techniques such as crystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide undergoes various types of chemical reactions, including:
Oxidation: The compound can undergo oxidation reactions, particularly at the piperidine ring and the phenyl groups.
Reduction: Reduction reactions can target the sulfonyl group, converting it to a sulfide or thiol.
Substitution: Nucleophilic substitution reactions can occur at the piperidine ring and the phenyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.
Substitution: Nucleophiles such as amines and alkoxides can be used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce sulfides or thiols.
Scientific Research Applications
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets and pathways. The sulfonyl group can form strong interactions with proteins and enzymes, potentially inhibiting their activity. The piperidine ring and phenyl groups contribute to the compound’s overall binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
1-(2,4-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide: Similar structure but with different substitution pattern on the phenyl ring.
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methoxyphenyl)piperidine-4-carboxamide: Similar structure but with a methoxy group instead of a methyl group.
Uniqueness
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The presence of both dimethylphenyl and methylphenyl groups provides a distinct steric and electronic environment, making it a valuable compound for various applications.
Properties
IUPAC Name |
1-(2,5-dimethylphenyl)sulfonyl-N-(2-methylphenyl)piperidine-4-carboxamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H26N2O3S/c1-15-8-9-17(3)20(14-15)27(25,26)23-12-10-18(11-13-23)21(24)22-19-7-5-4-6-16(19)2/h4-9,14,18H,10-13H2,1-3H3,(H,22,24) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QKTXYNATSZFIAV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)C)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=CC=C3C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H26N2O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
386.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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